

Meldola Blue Protocol for Dehydrogenase Activity Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: *Meldola blue*

Cat. No.: *B120591*

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Introduction

The determination of dehydrogenase activity is fundamental in various fields of biological research and drug development. Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an electron acceptor, typically $\text{NAD}^+/\text{NADP}^+$. The activity of these enzymes can serve as a crucial indicator of metabolic function, cellular health, and cytotoxicity. The **Meldola Blue** (MB) protocol offers a robust and sensitive method for measuring the activity of various dehydrogenases, including lactate dehydrogenase (LDH), succinate dehydrogenase (SDH), and glucose-6-phosphate dehydrogenase (G-6-PDH).

Meldola Blue acts as an intermediate electron carrier, accepting electrons from NADH or FADH_2 produced by the dehydrogenase-catalyzed reaction and transferring them to a tetrazolium salt, such as iodonitrotetrazolium chloride (INT). This reduction of the tetrazolium salt results in the formation of a intensely colored formazan product, the concentration of which can be quantified spectrophotometrically. A key advantage of **Meldola Blue** is its relative insensitivity to light compared to other electron carriers like phenazine methosulfate (PMS), which enhances the reliability and reproducibility of the assay.^[1]

This document provides detailed application notes and a comprehensive protocol for the use of **Meldola Blue** in a 96-well plate format for the quantitative determination of dehydrogenase activity.

Principle of the Assay

The **Meldola Blue** protocol for dehydrogenase activity is a coupled enzymatic assay. The fundamental principle involves two sequential reactions:

- Dehydrogenase Reaction: The specific dehydrogenase enzyme oxidizes its substrate, leading to the reduction of a cofactor (NAD⁺ to NADH or FAD to FADH₂).
- Colorimetric Reaction: **Meldola Blue** accepts electrons from the reduced cofactor (NADH or FADH₂) and becomes reduced. The reduced **Meldola Blue** then donates these electrons to a tetrazolium salt (e.g., INT), reducing it to a colored formazan product. The intensity of the color produced is directly proportional to the dehydrogenase activity in the sample.

The absorbance of the resulting formazan solution is measured at a specific wavelength, typically around 490-570 nm, depending on the tetrazolium salt used.

Featured Applications

The **Meldola Blue** protocol for dehydrogenase assays is versatile and can be applied to a wide range of research areas:

- Cytotoxicity and Cell Viability Assays: Measurement of LDH released from damaged cells into the culture medium is a widely used marker for cytotoxicity.
- Drug Screening and Development: High-throughput screening of compounds that modulate dehydrogenase activity.
- Metabolic Studies: Investigation of metabolic pathways and enzyme kinetics.
- Clinical Diagnostics: Can be adapted for the determination of specific dehydrogenase levels in clinical samples as biomarkers for various diseases.[\[2\]](#)

Data Presentation

Table 1: Typical Reagent Concentrations for Dehydrogenase Assay

Reagent	Stock Concentration	Final Concentration in Assay
Tris-HCl Buffer (pH 8.2)	0.2 M	50 mM
Substrate (e.g., Lactate)	320 mM	80 mM
NAD ⁺	6.4 mM	1.6 mM
Meldola Blue	1 mM	20-50 µM
INT	4 mM	1 mM
Enzyme/Cell Lysate	Variable	Variable

Table 2: Comparison of Electron Carriers in Dehydrogenase Assays

Electron Carrier	Key Advantages	Key Disadvantages	Optimal Tetrazolium Salt
Meldola Blue (MB)	Low sensitivity to light, stable. ^[1]	pH-dependent efficiency. ^[3]	INT ^[3]
Phenazine Methosulfate (PMS)	High electron transfer velocity.	Light sensitive, can be unstable.	NBT, INT
1-Methoxy-PMS (MPMS)	High electron transfer velocity, pH-independent.	Can be less efficient in some histochemical applications.	NBT, INT

Experimental Protocols

Materials and Reagents

- **Meldola Blue** (8-Dimethylamino-2,3-benzophenoxazine)
- Iodonitrotetrazolium chloride (INT)
- Tris-HCl

- Specific dehydrogenase substrate (e.g., Sodium L-lactate for LDH assay)
- NAD⁺ (or NADP⁺ for NADP-dependent dehydrogenases)
- Dimethyl sulfoxide (DMSO) or Ethanol for solubilizing formazan (if necessary)
- 96-well clear flat-bottom microplates
- Microplate reader capable of measuring absorbance at ~490 nm
- Cell lysates or purified enzyme samples
- Lysis buffer (for cytotoxicity assays)
- Stop solution (e.g., 1 M acetic acid)

Reagent Preparation

Note: Protect solutions containing **Meldola Blue**, INT, and NAD(P)H from direct light.

- Assay Buffer (0.2 M Tris-HCl, pH 8.2): Dissolve 24.2 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.2 with HCl and bring the final volume to 1 L with ultrapure water.
- Substrate Stock Solution (e.g., 320 mM Lithium Lactate): Dissolve 7.7 g of lithium lactate in 250 mL of 0.2 M Tris-HCl, pH 8.2.
- NAD⁺ Stock Solution (6.4 mM): Dissolve 1.1 g of NAD⁺ in 250 mL of 0.2 M Tris-HCl, pH 8.2.
- **Meldola Blue** Stock Solution (1 mM): Prepare a 1 mM stock solution of **Meldola Blue** in ultrapure water. Store in the dark at 4°C.
- INT Stock Solution (4 mM): Dissolve 0.5057 g of INT in 250 mL of 0.2 M Tris-HCl, pH 8.2. Store protected from light.
- Stop Solution (1 M Acetic Acid): Add 57.5 mL of glacial acetic acid to 942.5 mL of ultrapure water.

Assay Protocol (96-Well Plate Format for LDH Activity)

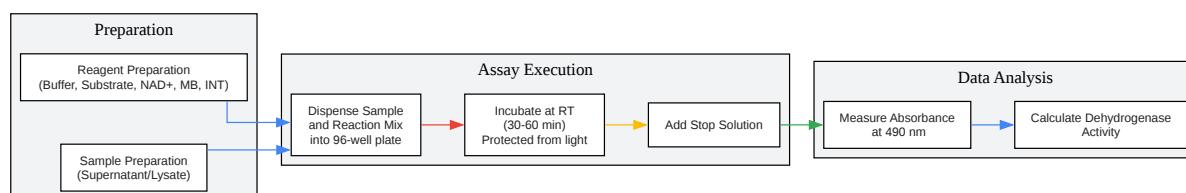
- Sample Preparation:
 - For cytotoxicity assays, centrifuge the cell culture plate to pellet the cells. Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
 - For enzyme kinetic studies, prepare serial dilutions of the purified enzyme or cell lysate in assay buffer.
- Preparation of Reaction Mixture:
 - On the day of the experiment, prepare the reaction mixture. For each well, combine:
 - 25 µL of Substrate Stock Solution
 - 25 µL of NAD⁺ Stock Solution
 - Variable µL of **Meldola Blue** Stock Solution (to achieve final concentration of 20-50 µM)
 - 25 µL of INT Stock Solution
 - Make up the volume to 50 µL with Assay Buffer.
 - Note: The optimal concentration of **Meldola Blue** should be determined empirically for each experimental system.
- Assay Procedure:
 - Add 50 µL of the prepared sample (supernatant or enzyme dilution) to each well of the 96-well plate.
 - Add 50 µL of the Reaction Mixture to each well.
 - Mix gently by tapping the plate.
 - Incubate the plate at room temperature (or 37°C) for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.
- Stopping the Reaction:

- After the incubation period, add 50 µL of Stop Solution to each well to terminate the reaction.
- Measurement:
 - Measure the absorbance of each well at 490 nm using a microplate reader.

Controls

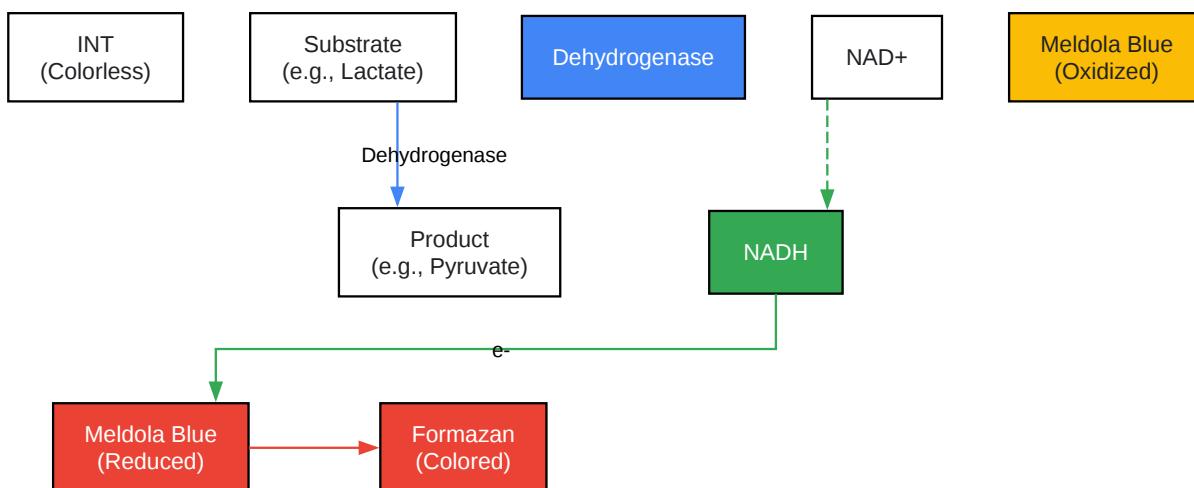
- Blank: 50 µL of assay buffer without enzyme/sample + 50 µL of Reaction Mixture.
- Negative Control (for cytotoxicity): Supernatant from untreated, healthy cells.
- Positive Control (for cytotoxicity): Supernatant from cells treated with a lysis agent to achieve maximum LDH release.

Mandatory Visualization



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Caption: Experimental workflow for the **Meldola Blue**-based dehydrogenase activity assay.

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Caption: Signaling pathway of the **Meldola Blue** dehydrogenase assay.

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References

- 1. Meldola blue: a new electron carrier for the histochemical demonstration of dehydrogenases (SDH, LDH, G-6-PDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meldola Blue for the cytochemical demonstration of leukocyte dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
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